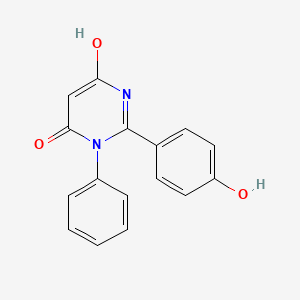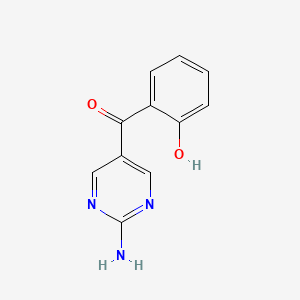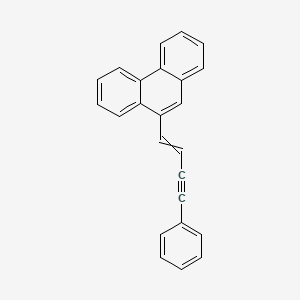
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) It is characterized by its unique structure, which includes a phenanthrene backbone substituted with a 4-phenyl-1-buten-3-ynyl group at the 9th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- typically involves multi-step organic reactions. One common method includes the coupling of phenanthrene with a suitable alkyne derivative under specific conditions. For instance, the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce the 4-phenyl-1-buten-3-ynyl group to the phenanthrene core .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as halogenation, can introduce halogen atoms at specific positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminium hydride.
Halogenation: Bromine, sulfuric acid.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Halogenation: Halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to engage in specific binding interactions with enzymes and receptors, influencing biochemical pathways. For example, its aromatic nature enables it to participate in π-π interactions with aromatic amino acids in proteins, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: A parent compound with a simpler structure, lacking the 4-phenyl-1-buten-3-ynyl group.
Anthracene: A linear isomer of phenanthrene with different chemical properties and reactivity.
Naphthalene: A smaller PAH with two fused benzene rings, used in similar applications but with distinct properties.
Uniqueness
Phenanthrene, 9-(4-phenyl-1-buten-3-ynyl)- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological molecules makes it a valuable compound in various research fields.
Properties
CAS No. |
65350-43-8 |
|---|---|
Molecular Formula |
C24H16 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
9-(4-phenylbut-1-en-3-ynyl)phenanthrene |
InChI |
InChI=1S/C24H16/c1-2-10-19(11-3-1)12-4-5-13-20-18-21-14-6-7-15-22(21)24-17-9-8-16-23(20)24/h1-3,5-11,13-18H |
InChI Key |
OTNOXNMRUUSHDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC=CC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


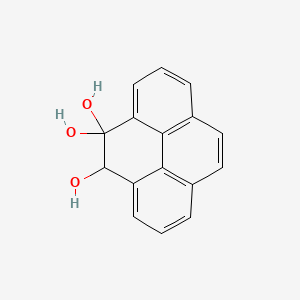
![2-[(1-Amino-1-imino-2-methylheptan-2-yl)diazenyl]-2-methylheptanimidamide;sulfuric acid](/img/structure/B14484398.png)

![{[(2-Methylidenecyclopropyl)methoxy]methyl}benzene](/img/structure/B14484428.png)
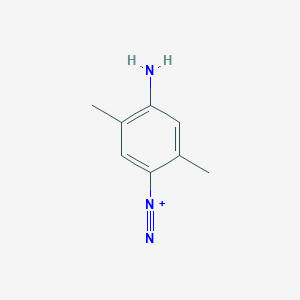
![Ethyl 6-methyl-6H-indolo[2,3-B]quinoxaline-2-carboxylate](/img/structure/B14484431.png)
![9-Hydroxy-4-(prop-2-en-1-yl)-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14484435.png)
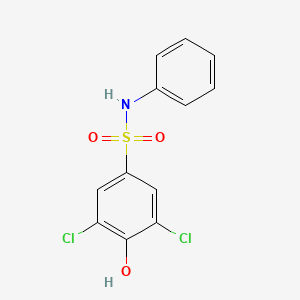
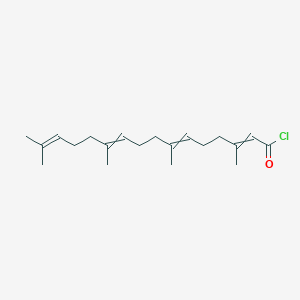
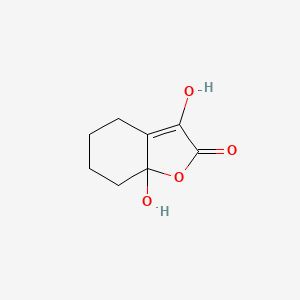
![2-Phenyl-2-[(prop-2-yn-1-yl)oxy]-1,3-dioxolane](/img/structure/B14484459.png)
